2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core (thiazole and triazole rings) substituted with a furan-2-yl group, a p-tolyl (4-methylphenyl) moiety, and a 4-phenylpiperazine side chain. The hydroxyl group at position 6 could contribute to hydrogen bonding interactions in biological targets.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-18-9-11-19(12-10-18)22(30-15-13-29(14-16-30)20-6-3-2-4-7-20)23-25(32)31-26(34-23)27-24(28-31)21-8-5-17-33-21/h2-12,17,22,32H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLGPRTFRWNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with CAS number 887219-62-7 , is a novel heterocyclic derivative that exhibits significant biological activity. This compound belongs to a class of thiazole and triazole derivatives, which have been extensively studied for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.5 g/mol . The structure includes a furan moiety and piperazine ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 887219-62-7 |
| Molecular Formula | C25H23N5O2S |
| Molecular Weight | 457.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing the thiazole and triazole scaffolds exhibit anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells, with IC50 values ranging from 1.75 µM to 4.4 µM .
COX Inhibition
Another significant aspect of the biological activity of this compound is its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. Compounds derived from thiazole and triazole have demonstrated selective inhibition of COX-II over COX-I, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs. For example, related compounds have shown COX-II inhibitory activity with IC50 values as low as 0.52 µM , indicating a strong potential for anti-inflammatory applications .
Neuropharmacological Effects
The presence of the piperazine moiety in the structure suggests potential neuropharmacological activities. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which could be attributed to their interaction with serotonin receptors. The specific compound may exhibit similar properties, warranting further investigation into its effects on mood disorders and anxiety .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of thiazole derivatives in vitro against various human cancer cell lines. The results indicated that the tested compounds exhibited significant cytotoxicity, with the most potent derivative showing an IC50 value of 3 µM against MCF-7 breast cancer cells .
- Inflammatory Models : In vivo studies using animal models demonstrated that related thiazole derivatives significantly reduced inflammation markers in rats subjected to carrageenan-induced paw edema, highlighting their potential as anti-inflammatory agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing the thiazole and triazole rings possess significant antimicrobial properties. For instance, compounds synthesized from furan derivatives have demonstrated efficacy against a range of bacterial strains due to their ability to disrupt cellular processes .
Anticancer Properties
Research has indicated that certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibit cytotoxic effects on cancer cell lines. These compounds can induce apoptosis in tumor cells by targeting specific signaling pathways involved in cell proliferation .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which could lead to applications in treating mood disorders .
Case Study 1: Antimicrobial Efficacy
A study published in 2019 explored the synthesis of related furan-containing compounds and their antimicrobial activity. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on triazole derivatives, researchers found that specific modifications to the thiazolo[3,2-b][1,2,4]triazole structure enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in DNA replication .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thiazolo-triazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis.
Structural Analogues with Piperazine/Piperidine Substituents
| Compound Name | Key Substituents | Melting Point (°C) | Yield (%) | Notable Features | Reference |
|---|---|---|---|---|---|
| Target Compound : 2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | - 4-Phenylpiperazine - p-Tolyl - Furan-2-yl |
Not reported | Not reported | Combines lipophilic (p-tolyl) and polar (piperazine) groups for balanced solubility. Hydroxyl at C6 may enhance polarity. | N/A |
| 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | - 2-Fluorophenylpiperazine - 4-Methylphenyl |
Not reported | Not reported | Fluorine introduction may increase electronegativity and bioavailability. | |
| 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine | - 4-Phenylpiperazine - Pyrimidine core |
219–221 | 30 | Pyrimidine core vs. triazole; lower yield suggests synthetic challenges. | |
| Ethyl(Z)-4-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)piperazine-1-carboxylate | - Ethoxycarbonylpiperazine - Oxo group |
189–190 | 62 | Ester group improves solubility but may reduce metabolic stability. |
Key Observations :
- Core Heterocycles : Thiazolo[5,4-d]pyrimidine derivatives exhibit lower yields (30%) compared to thiazolo-triazoles, possibly due to increased steric hindrance.
- Solubility : The hydroxyl group in the target compound and the ethoxycarbonyl group in enhance polarity, contrasting with the lipophilic p-tolyl group.
Analogues with Aryl/Substituted Aryl Groups
Key Observations :
- Aryl Substituents : Chlorophenyl and fluorophenyl groups increase molecular weight and lipophilicity compared to the target compound’s p-tolyl group.
- Isomerism : E/Z isomers in require careful NMR analysis for characterization, unlike the target compound’s fixed stereochemistry.
Characterization :
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
- Catalysts : Triethylamine or Pd-based catalysts enhance coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
